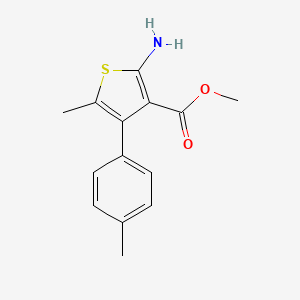

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Description

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 350997-34-1) is a substituted thiophene derivative characterized by:

- A methyl ester group at position 2.

- An amino group at position 2.

- A methyl substituent at position 3.

- A 4-methylphenyl moiety at position 4.

Thiophene derivatives are widely studied for their antimicrobial, anti-inflammatory, and analgesic properties, with substituents critically influencing their pharmacological profiles .

Properties

IUPAC Name |

methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNFHXJWBKXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352734 | |

| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-34-1 | |

| Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of biological activities. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. The exact interactions of this compound with its targets would depend on the specific target proteins and the biochemical context.

Biological Activity

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, particularly focusing on its anticancer properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 261.34 g/mol. The compound features a thiophene ring substituted with an amino group and a methyl ester, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| CAS Number | 350997-34-1 |

| Density | 1.23 g/cm³ |

| Boiling Point | 396.9 °C at 760 mmHg |

| Flash Point | 193.9 °C |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and carboxylate groups. The detailed synthetic route is often proprietary or unpublished, but it generally follows established protocols for thiophene derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Cell Line Studies : In vitro studies have shown that related thiophene compounds can inhibit tubulin assembly, thereby blocking cell cycle progression and inducing apoptosis in cancer cells. For example, derivatives demonstrated IC50 values ranging from 17 to 130 nM against a panel of cancer cell lines, indicating potent activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma (A431) cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to G2/M phase arrest in the cell cycle. Flow cytometry analyses have confirmed that cell death occurs via an apoptotic mechanism involving mitochondrial pathways .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring plays a crucial role in enhancing biological activity. For instance, the introduction of electron-donating groups like methyl at certain positions has been correlated with increased cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, providing insights into their potential therapeutic applications:

- Study on Antitumor Agents : A study published in Molecules discussed the synthesis and evaluation of various thiophene derivatives, revealing that modifications at the 5-position significantly affect their antiproliferative activity against human cancer cell lines .

- Inhibition Studies : Another research article highlighted that certain thiophene compounds exhibit inhibitory effects on key cellular pathways involved in cancer progression, supporting their development as potential anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the amino and carboxylate groups may enhance interactions with biological targets, making this compound a candidate for further anticancer drug development .

- Antimicrobial Properties : Studies have shown that compounds containing thiophene rings can possess antimicrobial activity. This compound's structure suggests it may inhibit the growth of certain bacteria and fungi, warranting investigation in the field of infectious diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex thiophene derivatives through various reactions such as nucleophilic substitution and coupling reactions. This property is particularly valuable in developing new materials or pharmaceuticals .

Materials Science

In materials science, the compound's electronic properties make it suitable for:

- Organic Electronics : Thiophene derivatives are known for their conductive properties. This compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential for charge transport .

Biological Research

The compound's structural features allow it to be used in biological studies:

- Biomarker Development : Its ability to interact with biological molecules can be harnessed to develop probes or biomarkers for studying specific cellular processes or disease states .

Case Study 1: Anticancer Screening

A study conducted on various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that modifications at the thiophene ring could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Synthesis of Novel Antimicrobials

Researchers synthesized a series of compounds based on this compound to evaluate their antimicrobial activity. The derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating the potential of thiophene-based compounds in developing new antibiotics.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.